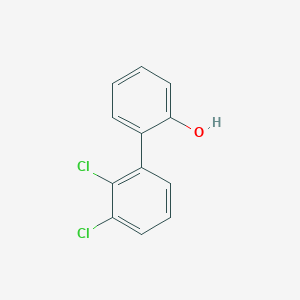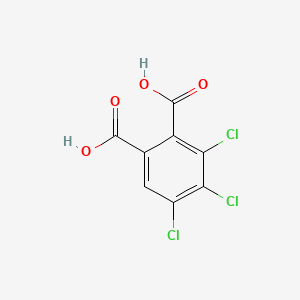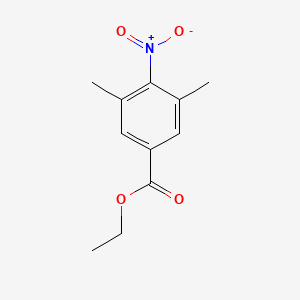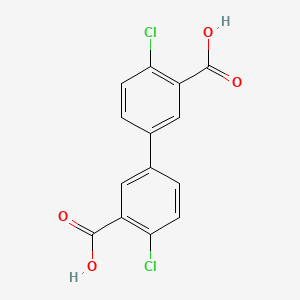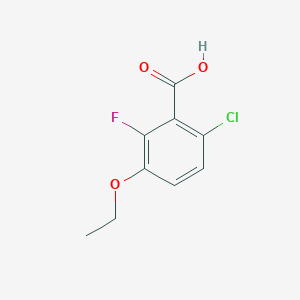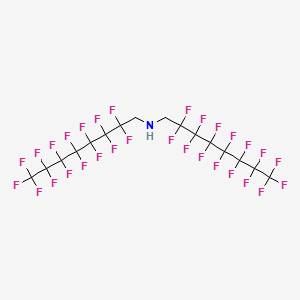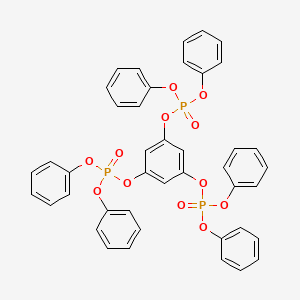![molecular formula C12H12F3NO2 B6320311 Benzyl [1-(trifluoromethyl)allyl]carbamate CAS No. 26208-11-7](/img/structure/B6320311.png)
Benzyl [1-(trifluoromethyl)allyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl [1-(trifluoromethyl)allyl]carbamate (BTMAC) is an organofluorine compound that has been studied for its potential applications in a variety of scientific fields. BTMAC is a small molecule that is relatively easy to synthesize and has been used as a building block in a variety of chemical reactions. BTMAC has been found to have a wide range of biological activities, including anti-inflammatory and antifungal properties, and has been studied for its potential applications in medicine and other scientific fields.
Applications De Recherche Scientifique
Benzyl [1-(trifluoromethyl)allyl]carbamate has been studied for its potential applications in a variety of scientific fields. Benzyl [1-(trifluoromethyl)allyl]carbamate has been found to have anti-inflammatory and antifungal properties, and has been studied for its potential applications in medicine. Benzyl [1-(trifluoromethyl)allyl]carbamate has also been studied for its potential applications in the fields of organic chemistry, catalysis, and materials science. Benzyl [1-(trifluoromethyl)allyl]carbamate has been used as a building block in a variety of chemical reactions, and has been found to be a useful reagent for the synthesis of other compounds. Benzyl [1-(trifluoromethyl)allyl]carbamate has also been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
Mécanisme D'action
The mechanism of action of Benzyl [1-(trifluoromethyl)allyl]carbamate is not completely understood. However, it is believed that Benzyl [1-(trifluoromethyl)allyl]carbamate may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Benzyl [1-(trifluoromethyl)allyl]carbamate may also interact with other proteins and enzymes, such as phospholipase A2 (PLA2) and lipoxygenase (LOX). Benzyl [1-(trifluoromethyl)allyl]carbamate may also interact with cell membrane receptors, such as the G-protein coupled receptor (GPCR).
Biochemical and Physiological Effects
Benzyl [1-(trifluoromethyl)allyl]carbamate has been found to have a variety of biochemical and physiological effects. Benzyl [1-(trifluoromethyl)allyl]carbamate has been found to have anti-inflammatory and antifungal properties, and has been studied for its potential applications in medicine. Benzyl [1-(trifluoromethyl)allyl]carbamate has also been found to have antioxidant and anti-apoptotic activities, and has been studied for its potential applications in the treatment of cancer. Benzyl [1-(trifluoromethyl)allyl]carbamate has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and lipoxygenase (LOX).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Benzyl [1-(trifluoromethyl)allyl]carbamate in laboratory experiments is that it is relatively easy to synthesize and can be used as a building block in a variety of chemical reactions. Benzyl [1-(trifluoromethyl)allyl]carbamate is also relatively stable, and can be stored at room temperature for long periods of time. However, Benzyl [1-(trifluoromethyl)allyl]carbamate is also a relatively small molecule, which can make it difficult to measure accurately in laboratory experiments. Additionally, Benzyl [1-(trifluoromethyl)allyl]carbamate can be toxic in high concentrations, and should be handled with care.
Orientations Futures
There are a number of potential future directions for the study of Benzyl [1-(trifluoromethyl)allyl]carbamate. One potential direction is to further study the mechanism of action of Benzyl [1-(trifluoromethyl)allyl]carbamate, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of Benzyl [1-(trifluoromethyl)allyl]carbamate in medicine and other scientific fields. Finally, further research could be done to explore the potential toxicity of Benzyl [1-(trifluoromethyl)allyl]carbamate and to develop methods for measuring Benzyl [1-(trifluoromethyl)allyl]carbamate accurately in laboratory experiments.
Méthodes De Synthèse
Benzyl [1-(trifluoromethyl)allyl]carbamate can be synthesized using a variety of methods. One common method involves the reaction of trifluoromethyl bromide with benzyl isocyanate in the presence of an acid catalyst. This reaction produces a mixture of benzyl [1-(trifluoromethyl)allyl]carbamate and benzyl [1-(trifluoromethyl)ethyl]carbamate, which can be separated by column chromatography. Other methods for synthesizing Benzyl [1-(trifluoromethyl)allyl]carbamate include the reaction of trifluoromethyl bromide with benzyl amine, the reaction of trifluoromethyl bromide with benzyl alcohol, and the reaction of trifluoromethyl bromide with benzyl chloride.
Propriétés
IUPAC Name |
benzyl N-(1,1,1-trifluorobut-3-en-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-2-10(12(13,14)15)16-11(17)18-8-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBLVOCZWFAGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl [1-(trifluoromethyl)allyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

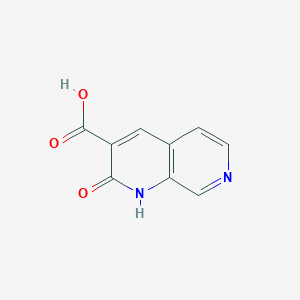
![N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide](/img/structure/B6320261.png)

